molecular formula C25H34N2O5 B6030228 Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine

Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine

Cat. No.: B6030228
M. Wt: 442.5 g/mol
InChI Key: DWPJWFBGSPXDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. This compound is of interest due to its unique chemical structure, which includes a phenylpropan-2-yl group attached to a phenoxybutyl chain, linked to a piperazine ring. This structure imparts specific chemical and physical properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine typically involves multiple steps:

    Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 4-(2-phenylpropan-2-yl)phenol with 1-bromobutane under basic conditions to form 4-[4-(2-phenylpropan-2-yl)phenoxy]butane.

    Piperazine Coupling: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form 1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine.

    Oxalic Acid Addition: Finally, the piperazine derivative is treated with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of glycolic acid or other reduced derivatives.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine involves its interaction with specific molecular targets. The phenylpropan-2-yl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-one: A simpler compound with a similar phenylpropan-2-yl group but lacking the piperazine and oxalic acid moieties.

    4-(2-Phenylpropan-2-yl)phenol: Contains the phenylpropan-2-yl group but lacks the piperazine and oxalic acid components.

    Piperazine derivatives: Various piperazine-based compounds with different substituents.

Uniqueness

Oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine is unique due to its combination of a phenylpropan-2-yl group, a phenoxybutyl chain, and a piperazine ring, all linked to oxalic acid. This unique structure imparts specific chemical and physical properties that are not found in simpler or related compounds.

Properties

IUPAC Name

oxalic acid;1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O.C2H2O4/c1-23(2,20-8-4-3-5-9-20)21-10-12-22(13-11-21)26-19-7-6-16-25-17-14-24-15-18-25;3-1(4)2(5)6/h3-5,8-13,24H,6-7,14-19H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPJWFBGSPXDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCCN3CCNCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.